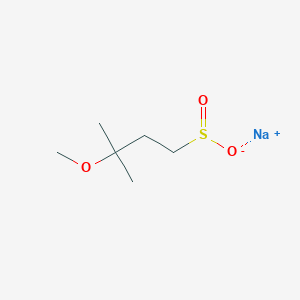
N1-(1-phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1-phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, commonly known as PEPPO, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that targets the protein-protein interaction between the piperidine receptor and the sulfonyl group. PEPPO has shown promising results in various studies, making it a potential candidate for further research.
Scientific Research Applications
Chemical and Physical Characterization
- A study by Jimeno et al. (2003) explored the chemical properties of similar compounds, focusing on their spectroscopic characterization and crystal structure. This is essential for understanding the molecular behavior and potential applications of these compounds in various scientific fields (Jimeno et al., 2003).
Pharmacological Applications
- Research by Grimwood et al. (2011) described the pharmacological characterization of a compound related to N1-(1-phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, noting its potential as a kappa-opioid receptor antagonist. This indicates possible applications in pain management and addiction treatment (Grimwood et al., 2011).
Material Science and Electronics
- A study by Wei et al. (2015) explored the use of pyridine derivatives in enhancing the performance of dye-sensitized solar cells. This demonstrates the potential application of these compounds in renewable energy technologies (Wei et al., 2015).
Corrosion Inhibition
- Kaya et al. (2016) investigated the use of piperidine derivatives as corrosion inhibitors. This suggests potential industrial applications in protecting metals from corrosion (Kaya et al., 2016).
Neurological Research
- A paper by Amazzal et al. (2007) discussed the protective effects of mangiferin against neurotoxicity in cell models. This indicates the potential therapeutic use of similar compounds in neurodegenerative diseases (Amazzal et al., 2007).
Drug Development
- Chang et al. (2000) conducted studies on compounds related to N1-(1-phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, focusing on their potential as alpha1A-adrenoceptor antagonists. This highlights possible uses in drug development for conditions related to adrenoceptors (Chang et al., 2000).
properties
IUPAC Name |
N'-(1-phenylethyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-16(18-6-3-2-4-7-18)24-21(27)20(26)23-14-17-9-12-25(13-10-17)30(28,29)19-8-5-11-22-15-19/h2-8,11,15-17H,9-10,12-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAWIZZEUJJHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B2963438.png)



![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2963448.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2963449.png)
![2-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2963450.png)




![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)